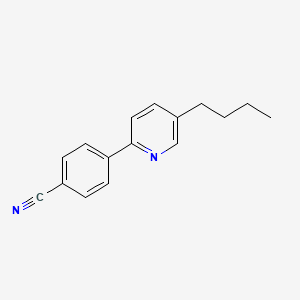![molecular formula C18H28OS B11703938 1-[4-(Decylsulfanyl)phenyl]ethanone](/img/structure/B11703938.png)
1-[4-(Decylsulfanyl)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Decylsulfanyl)phenyl]ethanone is an organic compound characterized by a phenyl ring substituted with a decylsulfanyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-(Decylsulfanyl)phenyl]ethanone can be synthesized through a multi-step process involving the introduction of the decylsulfanyl group to the phenyl ring followed by the formation of the ethanone moiety. One common method involves the reaction of 4-bromothiophenol with decyl bromide in the presence of a base to form 4-(decylsulfanyl)phenol. This intermediate is then subjected to Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Decylsulfanyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, bromine for bromination, sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro, bromo, or sulfonyl derivatives.
Scientific Research Applications
1-[4-(Decylsulfanyl)phenyl]ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-[4-(Decylsulfanyl)phenyl]ethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The decylsulfanyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially affecting membrane-associated processes.
Comparison with Similar Compounds
1-[4-(Methylsulfonyl)phenyl]ethanone: Similar structure but with a methylsulfonyl group instead of a decylsulfanyl group.
1-[4-(1,1-Dimethylethyl)phenyl]ethanone: Contains a tert-butyl group instead of a decylsulfanyl group.
Uniqueness: 1-[4-(Decylsulfanyl)phenyl]ethanone is unique due to the presence of the long decylsulfanyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for self-assembly in solution. This makes it particularly useful in applications requiring amphiphilic molecules.
Properties
Molecular Formula |
C18H28OS |
|---|---|
Molecular Weight |
292.5 g/mol |
IUPAC Name |
1-(4-decylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C18H28OS/c1-3-4-5-6-7-8-9-10-15-20-18-13-11-17(12-14-18)16(2)19/h11-14H,3-10,15H2,1-2H3 |
InChI Key |
ZEYSJQQAYIAZBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCSC1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


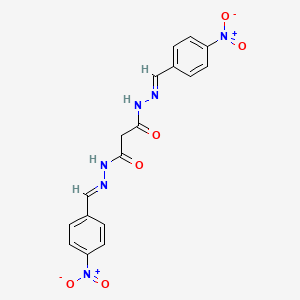
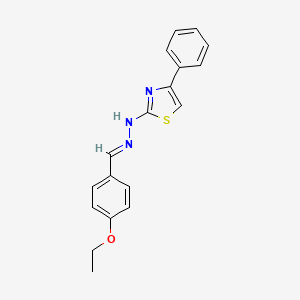
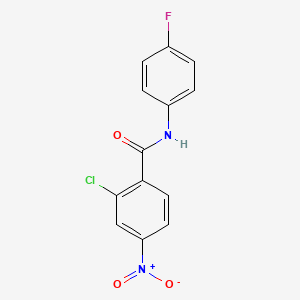
![N-(2,5-dimethylphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11703885.png)
![3-chloro-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B11703890.png)
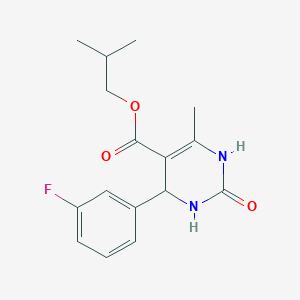

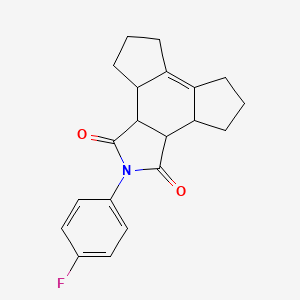
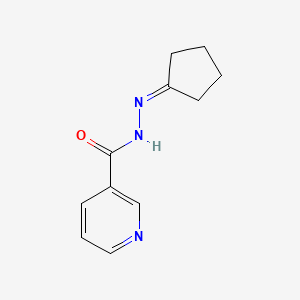
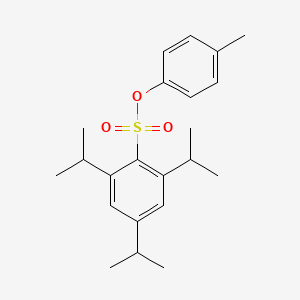
![(5Z)-2-anilino-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B11703910.png)
![Methyl 2,7,7-trimethyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11703916.png)
![4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate](/img/structure/B11703923.png)
